molecular formula C19H20N6O2 B10941058 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941058
M. Wt: 364.4 g/mol
InChI Key: WUQADPKMZWIRRO-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent selection, and reaction conditions such as temperature and pressure. The goal is to achieve a scalable and efficient process that can produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
  • 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

Uniqueness

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the combination of the pyrazole and pyridine rings with a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-5-25-12(3)15(10-20-25)22-19(26)13-9-14(16-7-6-8-27-16)21-18-17(13)11(2)23-24(18)4/h6-10H,5H2,1-4H3,(H,22,26)

InChI Key

WUQADPKMZWIRRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4)C

Origin of Product

United States

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